This compound can be classified as:
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-3-methyl-butyramide typically involves several key steps:
The molecular structure of (S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-3-methyl-butyramide can be analyzed using various techniques:
(S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-3-methyl-butyramide can undergo several chemical reactions relevant to its applications:
The mechanism of action for (S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-3-methyl-butyramide is not fully elucidated but may involve:
The physical and chemical properties of (S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-3-methyl-butyramide include:
(S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-3-methyl-butyramide has potential applications in:
Systematic IUPAC Nomenclature:The systematic name (S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-3-methyl-butyramide precisely defines its molecular architecture:
CC(C)[C@H](N)C(=O)N(Cc1ccccc1I)C1CC1
encodes connectivity and stereochemistry [1]. IYBJDNGVICIBKR-AWEZNQCLSA-N
provides a unique digital fingerprint for database searches [1]. Structural Taxonomy and Key Features:This compound belongs to the N,N-disubstituted aromatic amide subclass, integrating three pharmacologically significant domains:
Table 1: Structural Analogues with Key Substituent Variations
Compound Name | Benzyl Substituent | CAS Number | Molecular Formula | Molecular Weight | LogP* (Predicted) |
---|---|---|---|---|---|
(S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-3-methyl-butyramide | 2-Iodo | 1353995-26-2 | C₁₅H₂₁IN₂O | 372.25 | 3.2 |
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-(methylthio)benzyl)butanamide | 4-(Methylthio) | 1353996-44-7 | C₁₆H₂₄N₂OS | 292.44 | 2.8 |
(S)-2-Amino-N-cyclopropyl-N-(2-methoxy-benzyl)-3-methyl-butyramide | 2-Methoxy | Discontinued | - | 276.38 | 2.1 |
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methyl-benzyl)-butyramide | 4-Methyl | Not Provided | C₁₆H₂₄N₂O | 260.37 | 2.9 |
*Calculated using ChemAxon software
Evolution from Early Amide Scaffolds:Early benzylic amides (pre-2000) primarily featured monosubstituted nitrogens with simple alkyl/aryl groups, limiting three-dimensional diversity. The strategic incorporation of N-cyclopropyl groups gained prominence post-2010 to exploit:
The specific integration of ortho-iodo benzyl in this compound (CAS reg. 2011–2012) reflects structure-activity relationship (SAR) insights from oncology kinase inhibitors, where iodine’s steric bulk and electronic effects improved selectivity profiles against off-target kinases by >10-fold in analogues [1] [8].
Role in Contemporary Drug Discovery:(S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-3-methyl-butyramide emerged during medicinal chemistry’s "three-dimensionality renaissance", designed to address two key challenges:
Table 2: Chronology of Key Developments in N,N-Disubstituted Amide Therapeutics
Year Range | Design Strategy | Representative Target Class | Advancements Enabled by Scaffold Modification |
---|---|---|---|
1990–2000 | N-Monoalkylation | Antibacterial agents | Improved metabolic stability over anilides |
2000–2010 | N-Benzyl with para-substituents | Kinase inhibitors | Enhanced potency via π-stacking with gatekeeper residues |
2010–Present | N-Cyclopropyl + ortho-halo benzyl | GPCRs / TLR agonists | Increased selectivity through steric occlusion and halogen bonding |
Synthetic Methodological Advances:Efficient synthesis typically employs a Boc-protection/coupling/deprotection strategy:
This route overcomes epimerization risks at the chiral center while accommodating the sterically hindered ortho-iodobenzyl amine—historically problematic in direct acylation methods.
Biological Target Hypotheses:Though direct mechanistic data remains proprietary, structural congruence with validated pharmacophores supports plausible engagement with:
Table 3: Key Bioactive Compounds Featuring Similar Architectures
Compound Name | CAS Number | Biological Target | Structural Relationship |
---|---|---|---|
1-(4-(Aminomethyl)benzyl)-2-butyl-2H-pyrazolo[3,4-c]quinolin-4-amine | Not Provided | TLR7/8 agonist (Cancer immunotherapy) | Shared disubstituted benzylamine pharmacophore |
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-nitro-benzyl)-butyramide | Not Provided | 5-HT₁ₐ partial agonist (EC₅₀=120 nM) | Para-nitro vs. ortho-iodo substitution |
2-Iodo-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide | Not Provided | Herbicide (Plant growth regulator) | Ortho-iodo benzenesulfonamide core |
This compound exemplifies modern lead optimization paradigms where intentional steric bulk (iodo, cyclopropyl) is leveraged not merely for potency gains, but to achieve precision targeting in complex proteomes—a strategy increasingly vital for next-generation therapeutics.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: